5-Methylquinolin-2-amine
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Overview
Description
5-Methylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a quinoline ring system with a methyl group at the 5-position and an amine group at the 2-position. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives . This method typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the methyl and amine groups.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are some of the advanced methods used in industrial settings . These methods not only enhance the efficiency of the synthesis but also minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-Methylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . This inhibition leads to the induction of apoptosis and suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
2-Aminoquinoline: Similar structure with an amine group at the 2-position but without the methyl group.
5-Methylquinoline: Similar structure with a methyl group at the 5-position but without the amine group.
Uniqueness
5-Methylquinolin-2-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methylquinolin-2-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
AZPCOPGTULJUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)N |
Origin of Product |
United States |
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